molecular formula C25H26N2O2S B11493854 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-N-phenylacetamide

2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-N-phenylacetamide

Cat. No.: B11493854
M. Wt: 418.6 g/mol
InChI Key: QREUAPLJTQGVAD-UHFFFAOYSA-N
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Description

2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that features an adamantane moiety, a benzoxazole ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with benzoxazole and phenylacetamide precursors under specific conditions. For instance, the reaction of adamantanecarboxylic acid with enamides can be used to produce related compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoxazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives .

Scientific Research Applications

2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological conditions and viral infections.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the stability and distribution of the compound in biological systems, while the benzoxazole ring can interact with various enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE is unique due to its combination of the adamantane, benzoxazole, and phenylacetamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C25H26N2O2S

Molecular Weight

418.6 g/mol

IUPAC Name

2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C25H26N2O2S/c28-23(26-20-4-2-1-3-5-20)15-30-24-27-21-11-19(6-7-22(21)29-24)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-7,11,16-18H,8-10,12-15H2,(H,26,28)

InChI Key

QREUAPLJTQGVAD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=N5)SCC(=O)NC6=CC=CC=C6

Origin of Product

United States

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